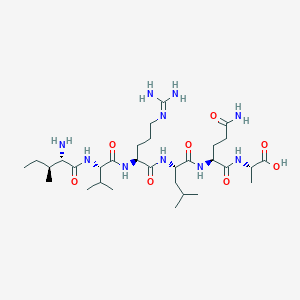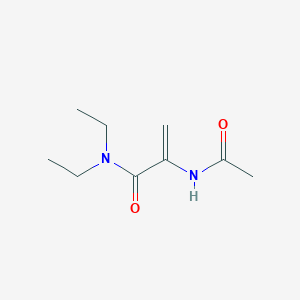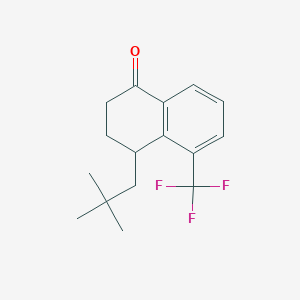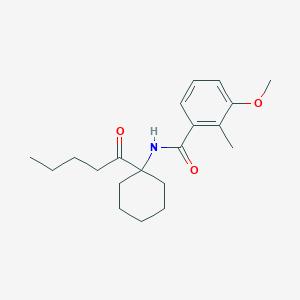![molecular formula C14H15N3O2 B12609445 (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol CAS No. 880136-01-6](/img/structure/B12609445.png)
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is a chemical compound that features an azido group, a naphthalene ring, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 1-naphthalenemethanol.
Epoxide Opening: ®-glycidol undergoes an epoxide opening reaction with sodium azide (NaN₃) to introduce the azido group.
Ether Formation: The resulting azido alcohol is then reacted with 1-naphthalenemethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: H₂/Pd-C, room temperature, atmospheric pressure.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), room temperature.
Oxidation: PCC, dichloromethane (DCM), room temperature.
Major Products
Reduction: (2R)-1-Amino-3-[(naphthalen-1-yl)methoxy]propan-2-ol.
Substitution: 1-(2R)-3-[(naphthalen-1-yl)methoxy]-2-hydroxypropyl-1,2,3-triazole.
Oxidation: (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-one.
科学的研究の応用
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol depends on its specific application. For instance:
Bioconjugation: The azido group reacts with alkynes via click chemistry to form stable triazole linkages, facilitating the attachment of various functional groups.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(2R)-1-Azido-3-[(phenyl)methoxy]propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(benzyl)methoxy]propan-2-ol: Contains a benzyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(pyridyl)methoxy]propan-2-ol: Features a pyridyl group instead of a naphthalene ring.
Uniqueness
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different aromatic groups.
特性
CAS番号 |
880136-01-6 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC名 |
(2R)-1-azido-3-(naphthalen-1-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H15N3O2/c15-17-16-8-13(18)10-19-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,18H,8-10H2/t13-/m1/s1 |
InChIキー |
LUNKJBHPQJLBEY-CYBMUJFWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CN=[N+]=[N-])O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COCC(CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)

![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)


![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
